molecular formula C7H14Cl2N2O B8224029 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride

1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride

Cat. No.: B8224029
M. Wt: 213.10 g/mol
InChI Key: UGEMJBDVONXADW-UHFFFAOYSA-N
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Description

1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride (CAS 2708280-41-3) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features the 2,6-diazaspiro[3.3]heptane scaffold, a constrained bicyclic structure that is valued for its three-dimensionality and potential to improve the physicochemical properties of drug candidates. The diazaspiroheptane core is a prominent structural motif explored in the development of targeted covalent inhibitors. For instance, research published in Bioorganic & Medicinal Chemistry highlights that analogous 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives function as potent covalent inhibitors of the KRAS G12C oncogenic mutant, a significant target in oncology . The spirocyclic structure is also highly relevant in the design of kinase inhibitors, as evidenced by its inclusion in patent applications for novel FGFR (Fibroblast Growth Factor Receptor) inhibitors, which are investigated for their anti-tumor activity . Furthermore, related diazaspiro compounds are investigated as kinetic stabilizers of protein tetramers, such as transthyretin (TTR), for the potential treatment of amyloidosis . This makes this compound a versatile and valuable building block for constructing novel molecular entities aimed at challenging therapeutic targets. The compound is supplied with a minimum purity of 98% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling and storage information, which recommends storage at room temperature.

Properties

IUPAC Name

1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.2ClH/c1-6(10)9-4-7(5-9)2-8-3-7;;/h8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEMJBDVONXADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

A foundational method involves cyclization of pre-functionalized intermediates using strong bases. In one approach, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine undergoes intramolecular substitution in tetrahydrofuran (THF) with potassium tert-butoxide (t-BuOK) at 70°C. The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack on the chloromethyl group, forming the spirocyclic diazaspiro[3.3]heptane core (Fig. 1).

Key Steps:

  • Dissolution of the precursor in THF with 2.2 equivalents of t-BuOK.

  • Heating at 70°C for 90 minutes, followed by an additional equivalent of t-BuOK and continued heating for 1 hour.

  • Filtration to remove KCl and solvent evaporation.

Yield: 37–62% after column chromatography.

Optimization Challenges

  • Base Sensitivity: Excess t-BuOK can lead to side reactions, necessitating stepwise addition.

  • Purification: Silica gel chromatography is required due to residual salts and byproducts.

[2+2] Cycloaddition Followed by Reductive Amination

Dichloroketene Cycloaddition Strategy

This method employs a two-step sequence starting with dichloroketene and olefins. For example, 4-chlorostyrene reacts with dichloroketene (generated in situ from Zn(Cu) and POCl₃) to form a bicyclic intermediate, which is subsequently reduced to a cyclobutanone.

Reaction Conditions:

StepReagentsSolventTemperatureYield
CycloadditionZn(Cu), POCl₃Et₂OReflux52%
ReductionZn, AcOHAcOH70°C61%

Direct Synthesis via Double Substitution Reactions

Di-Electrophile and Di-Nucleophile Coupling

A scalable route involves reacting di-electrophiles (e.g., 1,3-dibromo-2,2-dimethoxypropane) with di-nucleophiles (e.g., phenylacetonitrile derivatives) in dimethylformamide (DMF). Sodium hydride facilitates deprotonation, enabling simultaneous cyclization and functionalization.

Example Synthesis:

  • Cyclization: Phenylacetonitrile + 1,3-dibromo-2,2-dimethoxypropane → 3,3-dimethoxy-1-phenylcyclobutanecarbonitrile (74% yield).

  • Deprotection: Acidic hydrolysis removes methoxy groups, forming a diol intermediate.

  • Mesylation: Treatment with mesyl chloride introduces leaving groups for final spirocyclization.

Advantages:

  • Higher yields (74–93%) compared to cycloaddition routes.

  • Minimal chromatography required due to cleaner reactions.

Final Functionalization and Salt Formation

Dihydrochloride Salt Preparation

The free base is treated with hydrochloric acid (HCl) in ethanol or water, followed by crystallization. Oxalic acid is occasionally used as a co-crystallizing agent to enhance stability, as seen in a method yielding 82% purity after filtration.

Conditions for Salt Formation:

  • Solvent: Methanol/ethanol mixture.

  • Acid: 0.5 equivalents of oxalic acid to avoid over-protonation.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purification NeedsScalability
Base-Mediated Cyclizationt-BuOK, THF37–62Column chromatographyModerate
[2+2] CycloadditionZn(Cu), POCl₃52–61Multiple stepsLow
Double SubstitutionNaH, DMF74–93MinimalHigh

Trade-offs:

  • Cycloaddition Routes offer structural precision but suffer from low yields and complex setups.

  • Substitution Methods prioritize scalability and yield but require stringent control over electrophile reactivity.

Chemical Reactions Analysis

1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in amine derivatives .

Scientific Research Applications

Synthesis of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone Dihydrochloride

The synthesis of 1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:

  • Cycloaddition Reactions : Utilizing [2+2] cycloadditions to form the spirocyclic framework.
  • Reductive Amination : Following the formation of the spiro compound, reductive amination can introduce various functional groups, enhancing biological activity.

These methods have been documented in various studies, highlighting the importance of optimizing reaction conditions to improve yields and purity .

Pharmaceutical Applications

This compound has been explored for several therapeutic applications:

Inhibition of Soluble Epoxide Hydrolase (sEH)

Research indicates that derivatives of this compound can act as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various disease states including cardiovascular and inflammatory conditions. By modulating sEH activity, these compounds may help in managing diseases such as hypertension and pain syndromes .

Neurological Disorders

Studies have suggested that compounds with a diazaspiro structure may exhibit neuroprotective properties. The ability to cross the blood-brain barrier makes them candidates for treating neurological disorders, including stroke and neurodegenerative diseases .

Cancer Therapeutics

Preliminary investigations indicate potential applications in oncology, where these compounds might inhibit tumor growth or metastasis through their interaction with specific cellular pathways .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of this compound:

StudyFocusFindings
Saarinen et al., 2009Synthesis MethodsDiscussed synthetic routes yielding moderate success with various functionalizations .
Hammock et al., 1997Enzyme InhibitionHighlighted the role of soluble epoxide hydrolase in disease modulation and how inhibitors can be developed from diazaspiro compounds .
MDPI Journal, 2022Biological ActivityExplored diazaspiro cores as bioisosteres for piperazine derivatives with promising biological activities reported .

Mechanism of Action

The mechanism of action of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Relevance

  • Ring Size and Rigidity: The spiro[3.3]heptane core in the target compound provides greater rigidity compared to larger spiro[3.5]nonane derivatives (e.g., PharmaBlock’s tert-butyl 2,7-diazaspiro[3.5]nonane), which may reduce conformational flexibility and improve receptor binding .
  • Elsovaptán’s pyrimidine substituent further demonstrates how heteroaromatic groups can modulate receptor affinity .

Salt Form and Solubility

  • The dihydrochloride salt of the target compound likely offers superior solubility in aqueous media compared to the hydrochloride form of 2,6-Diazaspiro[3.3]heptane, making it more suitable for in vivo studies .

Industrial Availability

  • Discontinuation of the target compound by CymitQuimica contrasts with the continued availability of simpler analogs (e.g., unsubstituted spiro[3.3]heptane hydrochloride), suggesting higher synthesis complexity or niche demand .

Research and Development Implications

The structural uniqueness of this compound positions it as a promising scaffold for central nervous system (CNS) drug discovery, particularly given the success of elsovaptán in targeting Alzheimer’s-associated pathways . However, challenges in large-scale production, as indicated by discontinued commercial offerings, may necessitate improved synthetic routes or alternative spirocyclic analogs (e.g., PharmaBlock’s spiro[3.5]nonane derivatives) for industrial applications .

Biological Activity

1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride (CAS No. 2708280-41-3) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C7_7H12_{12}Cl2_2N2_2O
  • Molecular Weight : 176.64 g/mol
  • Storage Conditions : Requires refrigeration and inert atmosphere for stability .

Biological Activity

The biological activity of this compound has been investigated primarily through its effects on various cellular models and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with spirocyclic structures exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully characterized, but preliminary studies suggest it may possess moderate antibacterial effects.

Neuropharmacological Effects

Recent studies have highlighted the potential neuropharmacological applications of spirocyclic compounds. For instance, derivatives similar to 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone have shown promise in modulating neurotransmitter systems, particularly in the context of CNS disorders .

Study on CNS Activity

A study published in Medicinal Chemistry explored the synthesis and profiling of azetidine-based scaffolds, including spirocyclic compounds like 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone derivatives. The findings suggested that these compounds could enhance neuroprotective effects in models of neurodegeneration .

CompoundEC50 (μM)Toxicity (HepG2)CNS Penetration
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone<0.03>30Yes
Related Spirocyclic Compound0.43>100Yes

Pharmacokinetics and Metabolism

Pharmacokinetic studies are crucial for understanding the therapeutic potential of new compounds. For instance, the intrinsic clearance of similar compounds in human liver microsomes was evaluated, showing varied metabolic stability which is essential for drug development .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that utilize starting materials such as diazabicyclo frameworks. The Bucherer–Bergs reaction has been noted as a viable pathway for generating such spirocyclic structures .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm spirocyclic structure and proton environments (e.g., δ 3.26–3.76 ppm for diazaspiro protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C7_7H12_{12}Cl2_2N2_2O, MW 211.09).
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with aqueous/acetonitrile gradients.
  • X-ray Crystallography : Resolves absolute configuration, critical for enantiopure synthesis .

How to resolve discrepancies in biological activity between in vitro and in vivo models?

Advanced
Discrepancies often arise from poor solubility, metabolic instability, or BBB penetration. Methodological solutions include:

  • Solubility Optimization : Use salt forms (e.g., dihydrochloride) or co-solvents (cyclodextrins) .
  • Metabolic Profiling : Incubate with liver microsomes to identify CYP-mediated degradation. Introduce fluorinated groups to block metabolic hotspots .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14^{14}C) to quantify CNS uptake in rodents .

How to assess the compound’s stability under various storage conditions?

Basic
Conduct accelerated stability studies:

  • Thermal Stability : Store at 40°C/75% RH for 1–3 months; monitor degradation via HPLC.
  • Light Sensitivity : Expose to ICH Q1B guidelines (UV/visible light) for 48 hours.
  • Long-Term Storage : Recommended at 2–8°C under nitrogen to prevent hygroscopic degradation .

What computational methods predict interactions with vasopressin receptors?

Q. Advanced

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to vasopressin V1A_{1A}/V1B_{1B} receptors. Focus on key residues (e.g., Arg46, Gln96) for hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; calculate binding free energy (MM-PBSA/GBSA).
  • QSAR Models : Corrogate substituent effects (e.g., ethanone vs. benzyl groups) on IC50_{50} values .

What safety protocols are essential for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Follow EPA guidelines for hazardous nitrogen-containing compounds .
  • Emergency Response : Immediate decontamination with water for skin/eye contact; consult SDS for first aid .

How to design SAR studies to optimize vasopressin antagonist activity?

Q. Advanced

  • Core Modifications : Introduce substituents on the ethanone group (e.g., halogenation, alkyl chains) to modulate lipophilicity and receptor affinity .
  • Spiro Ring Variations : Test 2,6-diazaspiro[3.4]octane analogs to evaluate ring size impact on potency.
  • In Vitro Assays : Measure cAMP inhibition in CHO-K1 cells expressing human V1A_{1A} receptors. Prioritize analogs with IC50_{50} < 100 nM .

What solvents are suitable for reactions involving this compound?

Q. Basic

  • Polar Aprotic Solvents : DMSO, DMF (for coupling reactions; ensure anhydrous conditions).
  • Protic Solvents : Methanol/ethanol (for salt formation; sonication aids dissolution) .
  • Avoid Chlorinated Solvents : May compete in nucleophilic substitutions due to Cl^- counterions.

How to address low yield in the final hydrochloride salt formation?

Q. Advanced

  • pH Optimization : Adjust to pH 2–3 using concentrated HCl; monitor via in-line pH probes.
  • Anti-Solvent Crystallization : Add tert-butyl methyl ether (TBME) to methanol solution to precipitate the salt.
  • Counterion Screening : Test alternative salts (e.g., besylate, tosylate) for improved crystallinity .

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